molecular formula C10H7Cl3N2OS B12737852 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide CAS No. 99523-59-8

2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide

Cat. No.: B12737852
CAS No.: 99523-59-8
M. Wt: 309.6 g/mol
InChI Key: WNZQPKSYFLJLML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with trichloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-methyl-2,1-benzisothiazol-3-amine+trichloroacetyl chlorideThis compound\text{5-methyl-2,1-benzisothiazol-3-amine} + \text{trichloroacetyl chloride} \rightarrow \text{this compound} 5-methyl-2,1-benzisothiazol-3-amine+trichloroacetyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water or aqueous base, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzisothiazole ring system may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: A simpler analogue with similar reactivity but lacking the benzisothiazole ring.

    Benzisothiazole Derivatives: Compounds with the benzisothiazole ring system but different substituents, such as 5-methyl-2,1-benzisothiazol-3-amine.

Uniqueness

2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is unique due to the combination of the trichloroacetamide group and the benzisothiazole ring system.

Properties

CAS No.

99523-59-8

Molecular Formula

C10H7Cl3N2OS

Molecular Weight

309.6 g/mol

IUPAC Name

2,2,2-trichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C10H7Cl3N2OS/c1-5-2-3-7-6(4-5)8(17-15-7)14-9(16)10(11,12)13/h2-4H,1H3,(H,14,16)

InChI Key

WNZQPKSYFLJLML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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